Clopenphendioxan

Description

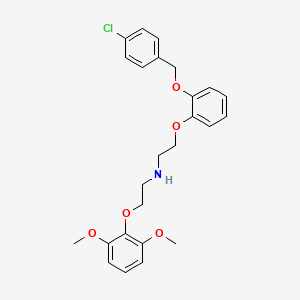

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28ClNO5 |

|---|---|

Molecular Weight |

457.9 g/mol |

IUPAC Name |

2-[2-[(4-chlorophenyl)methoxy]phenoxy]-N-[2-(2,6-dimethoxyphenoxy)ethyl]ethanamine |

InChI |

InChI=1S/C25H28ClNO5/c1-28-23-8-5-9-24(29-2)25(23)31-17-15-27-14-16-30-21-6-3-4-7-22(21)32-18-19-10-12-20(26)13-11-19/h3-13,27H,14-18H2,1-2H3 |

InChI Key |

RUMAWEVINCSBHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCCOC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |

Synonyms |

(2-(2-(4-chlorobenzyloxy)phenoxy)ethyl)-(2-(2,6-dimethoxyphenoxy)ethyl)amine clopenphendioxan |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 2 4 Chlorobenzyloxy Phenoxy Ethyl 2 2,6 Dimethoxyphenoxy Ethyl Amine and Analogs

Advanced Synthetic Routes for the Core Structure of {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine

The synthesis of {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (Clopenphendioxan) is achieved as part of a broader synthetic strategy for a series of α1-adrenoreceptor antagonists. nih.gov The core of this strategy involves the creation of open-chain analogs of phendioxan (B1680296). nih.gov

The general synthetic approach involves preparing new antagonists by introducing a variety of substituents into the benzyloxy function of a parent "openphendioxan" molecule. nih.gov this compound itself is synthesized by introducing a chloro-substituent at the para-position of the benzyloxy group. nih.gov A common synthetic pathway for such diaryl ether amine derivatives involves the coupling of two distinct molecular fragments. One fragment is typically a phenoxyethanamine derivative, and the other is a substituted benzyloxy-phenoxy-ethyl moiety. The final step often involves a nucleophilic substitution or reductive amination to connect the two parts of the molecule. For this compound, this involves the coupling of a 2-(2,6-dimethoxyphenoxy)ethanamine (B7794134) precursor with a 2-(4-chlorobenzyloxy)phenoxy-containing fragment. researchgate.net

A representative reaction scheme for analogous compounds involves the reaction of a suitable amine, such as 2-(2,6-dimethoxyphenoxy)ethanamine, with a reactive derivative of the second fragment, often an aldehyde or a halide, followed by reduction or direct coupling. researchgate.net

Exploration of Chemical Modifications and Analog Synthesis within the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan structure is a versatile and enduring scaffold in medicinal chemistry, serving as a building block for a wide array of biologically active compounds. unimi.itresearchgate.net Its rigid framework allows for precise spatial arrangement of substituents, making it valuable for investigating structure-activity relationships. A variety of synthetic methods and derivatization strategies have been developed to explore the chemical space around this core.

Key synthetic strategies for the 1,4-benzodioxan ring system include:

Condensation of a Catechol : A primary method involves the reaction of a catechol derivative with a di-halogenated alkane, such as 1,2-dibromoethane, or with an epoxide precursor like epichlorohydrin (B41342) or a substituted glycidol. rsc.orgscirp.orggoogle.com

Phenolate Substitution : An effective technique for forming the 1,4-benzodioxane (B1196944) ring is the condensation of an α-bromophenone with a catechol derivative. rsc.org

Mitsunobu Coupling : This method allows for the flexible synthesis of 1,4-benzodioxanes by sequentially adding two different aryl units to a three-carbon linker, such as a derivative of lactate (B86563) or glycerol. rsc.org

Palladium-Catalyzed Coupling : Enantioenriched 1,4-benzodioxanes can be synthesized via the palladium-catalyzed coupling of catechols with allylic biscarbonates. rsc.org

Once the core scaffold is formed, further modifications can be introduced to generate diverse libraries of analogs. These modifications target different positions of the benzodioxan moiety to fine-tune the molecule's properties.

| Modification Strategy | Description | Key Positions | Example Reactants/Conditions | Citations |

| Substitution at C2 | Introduction of functional groups at the chiral C2 position is common, as this can significantly influence biological activity. Versatile precursors include 2-carboxy, 2-hydroxymethyl, and 2-aminomethyl-1,4-benzodioxane. | C2 | (±)-1,4-benzodioxane-2-carboxylic acid, thionyl chloride, various amines. | researchgate.netexplorebioscene.comeurjchem.com |

| Heteroatom Modification | The oxygen atoms within the dioxane ring can be substituted with other heteroatoms, such as sulfur, to create benzoxathiane or benzodithiane analogs. These changes alter the electronic and conformational properties of the scaffold. | O1, O4 | Reaction of a catechol derivative with a sulfur-containing linker. | mdpi.com |

| Aromatic Ring Substitution | Substituents can be added to the benzene (B151609) portion of the scaffold, typically at positions 6 or 7, to modulate activity. This is often achieved by starting with a pre-substituted catechol. | C6, C7 | Gallic acid derivatives, various mercaptans, amines. | mdpi.comscirp.org |

| Linker Modification | For compounds where the benzodioxan scaffold is connected to another pharmacophore, the linker's length and nature can be altered. This includes lengthening the chain between the benzodioxan and another moiety, such as a benzamide (B126). | Linker Chain | Lengthening the distance between the benzodioxane and benzamide moieties. | mdpi.com |

These strategies provide a robust toolbox for medicinal chemists to create novel analogs for biological screening. The ability to modify the scaffold at multiple sites allows for the systematic exploration of structure-activity relationships. mdpi.com

Structural Characterization Techniques for Novel Derivatives (e.g., NMR Spectroscopy, Mass Spectrometry)

The unambiguous structural elucidation of newly synthesized derivatives is critical. A combination of spectroscopic techniques is employed to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR : Provides detailed information about the proton environment in the molecule. For 1,4-benzodioxane derivatives, characteristic signals are observed. The methylene (B1212753) protons of the dioxane ring (at positions 2 and 3) typically appear as multiplets in the range of δ 4.25-4.35 ppm. scirp.orgscirp.orgsemanticscholar.org Aromatic protons on the benzodioxan ring resonate between δ 6.8–7.5 ppm. vulcanchem.com

¹³C NMR : Complements ¹H NMR by providing information on the carbon skeleton. In 1,4-benzodioxane analogs, the sp³ hybridized carbons of the dioxane ring (C2 and C3) are typically found around δ 64 ppm. scirp.orgscirp.org Carbons adjacent to the ether oxygens in the aromatic ring show signals further downfield, around δ 145–150 ppm. vulcanchem.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) , often with Electrospray Ionization (ESI), is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. scirp.orgscirp.org For example, it can confirm the molecular ion peak consistent with the expected chemical formula. scirp.orgvulcanchem.com

ESI-MS : This technique is frequently used to identify the molecular ion (e.g., [M+H]⁺), confirming the molecular weight of the final products. eurjchem.comsemanticscholar.org

Other Techniques :

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the presence of specific functional groups. For instance, in amide derivatives of 1,4-benzodioxane, the amide C=O stretching vibration is observed between 1626 and 1676 cm⁻¹, and the N-H stretch appears in the 3275 - 3346 cm⁻¹ region. scirp.orgscirp.org

Elemental Analysis : Provides the percentage composition of elements (C, H, N), which is compared against calculated values to support the proposed structure. eurjchem.comsemanticscholar.org

X-ray Crystallography : In some cases, single-crystal X-ray diffraction is used to definitively determine the three-dimensional structure and stereochemistry of a compound. semanticscholar.org

| Technique | Application | Typical Data/Observations for 1,4-Benzodioxan Derivatives | Citations |

| ¹H NMR | Structural elucidation based on proton signals. | Dioxane -CH₂- protons: δ 4.25-4.35 ppm; Aromatic protons: δ 6.8-7.5 ppm. | scirp.orgscirp.orgsemanticscholar.orgvulcanchem.com |

| ¹³C NMR | Characterization of the carbon framework. | Dioxane -CH₂- carbons: ~δ 64 ppm; Aromatic C-O carbons: ~δ 145-150 ppm. | scirp.orgscirp.orgvulcanchem.com |

| HRMS (ESI) | Accurate mass determination and formula confirmation. | Provides exact mass consistent with the molecular formula (e.g., [M+H]⁺). | scirp.orgscirp.orgvulcanchem.com |

| FTIR | Identification of functional groups. | Amide C=O stretch: 1626-1676 cm⁻¹; N-H stretch: 3275-3346 cm⁻¹. | scirp.orgscirp.org |

| Elemental Analysis | Confirmation of elemental composition. | Found % of C, H, N matches calculated values. | eurjchem.comsemanticscholar.org |

Molecular Interactions and Receptor Binding Profiling of 2 2 4 Chlorobenzyloxy Phenoxy Ethyl 2 2,6 Dimethoxyphenoxy Ethyl Amine

Quantification of Receptor Binding Affinities and Selectivity for α1-Adrenoreceptor Subtypes

Research has established that Clopenphendioxan demonstrates notable affinity and selectivity for α1-adrenoreceptor subtypes. nih.gov Specifically, it displays the highest affinity for the α1D subtype, followed by the α1A and α1B subtypes. nih.gov A series of related compounds, synthesized by modifying the benzyloxy portion of a parent molecule, were all found to be potent antagonists with a general preference for the α1D-adrenoreceptor subtype. nih.gov

Methodologies for Radioligand Binding Assays on Adrenoreceptor Subtypes

Radioligand binding assays are a standard and widely used method to characterize receptor pharmacology, including determining the density of receptors and their affinity for various ligands. revvity.com These assays are crucial for quantifying the binding affinities of compounds like this compound to different receptor subtypes.

The general principle involves incubating a biological sample containing the receptors (such as cell membranes from tissues or cultured cells) with a radiolabeled ligand. revvity.comresearchgate.net The amount of radioactivity bound to the receptors is then measured, typically using a gamma counter for isotopes like ¹²⁵I. researchgate.net

For determining the binding affinity of a new, unlabeled compound (a "competitor") like this compound, competition binding assays are employed. researchgate.net In this setup, the receptors are incubated with a fixed concentration of a radioligand known to bind to the target receptor, along with varying concentrations of the competitor compound. The competitor will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibition constant (Ki) can be calculated. The Ki value is an intrinsic measure of the competitor's binding affinity for the receptor.

Key components and considerations for these assays include:

Receptor Source: Membranes isolated from cells (e.g., CHO cells) or tissues expressing the specific human α1-adrenoreceptor subtypes (α1A, α1B, and α1D) are used. nih.gov

Radioligand: A suitable radioligand with high affinity and specificity for the adrenoreceptor subtypes is chosen.

Assay Buffer: The composition of the buffer, including its pH and the presence of ions like Mg²⁺ or Ca²⁺, is optimized to ensure the receptor is in its active state. revvity.com

Non-specific Binding Determination: This is a critical control to differentiate between the radioligand binding to the specific receptor and to other components in the assay mixture. It is typically determined by adding a high concentration of an unlabeled antagonist to saturate the specific receptors. researchgate.net

Data Analysis: The resulting data are analyzed using non-linear regression to fit to a one-site or two-site competition model, from which the IC₅₀ and subsequently the Ki values are derived. researchgate.net

Comparative Analysis of Binding Profiles with Known Adrenoreceptor Antagonists

The binding profile of this compound reveals a distinct selectivity. Its affinity is highest for the α1D-adrenoreceptor subtype, which contrasts with some other well-known α1-antagonists. nih.gov For instance, WB 4101, a related benzodioxan compound, also shows high affinity for α1-receptors but its selectivity profile can be modulated by structural changes. acs.org The development of compounds like this compound, with its open-chain structure, was part of a broader investigation into structure-activity relationships aimed at achieving subtype selectivity. nih.gov

The selectivity of this compound for the α1D subtype over α1A and α1B is a significant finding. nih.gov This is particularly relevant as α1-adrenoceptor subtypes are distributed differently in various tissues and mediate different physiological functions. sigmaaldrich.commdpi.com For example, the α1A subtype is predominant in the prostate and mediates its contraction, while the α1D subtype is also significantly expressed. mdpi.com The ability to selectively target the α1D subtype could offer therapeutic advantages.

The binding affinity of this compound at the 5-HT1A serotonin (B10506) receptor has also been evaluated and was found to be lower than its affinity for the α1D-adrenoreceptor subtype. nih.gov This indicates a degree of selectivity for the adrenergic system over this specific serotonergic receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound This table would typically present the experimentally determined Ki values of this compound for each of the α1-adrenoreceptor subtypes (α1A, α1B, α1D) and the 5-HT1A receptor. While the source text confirms higher affinity for α1D, specific numerical Ki values from the primary literature are required for a complete table. nih.gov

| Receptor Subtype | Ki (nM) |

| α1A-Adrenoceptor | Data not available in search results |

| α1B-Adrenoceptor | Data not available in search results |

| α1D-Adrenoceptor | Data not available in search results (Highest Affinity) |

| 5-HT1A Receptor | Data not available in search results |

Investigation of Binding Modes and Molecular Recognition at Adrenoreceptor Active Sites

The specific interactions between this compound and the active sites of α1-adrenoreceptors are investigated using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies. dntb.gov.uamdpi.comnih.gov These techniques provide insights into the molecular basis for the compound's affinity and selectivity.

Molecular docking simulations position the ligand (this compound) into the three-dimensional structure of the receptor's binding pocket. nih.govresearchgate.net This allows for the identification of key interactions, such as:

Hydrogen Bonds: The amine group in this compound is a likely candidate for forming hydrogen bonds with specific amino acid residues, such as aspartate, in the binding pocket, which is a common anchor point for catecholamines and their antagonists. nih.gov

Hydrophobic Interactions: The aromatic rings in the structure, including the 4-chlorobenzyloxy and 2,6-dimethoxyphenoxy moieties, can engage in hydrophobic and van der Waals interactions with non-polar residues in the receptor. mdpi.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of a series of molecules with their biological activity. dntb.gov.uamdpi.com For α1-adrenoreceptor antagonists, these studies have highlighted the importance of steric, electrostatic, and hydrophobic fields for binding affinity. mdpi.com The specific substitutions on the benzyloxy ring of this compound and its analogues directly influence these fields, thereby modulating their binding affinity and selectivity for the different α1-adrenoreceptor subtypes. nih.gov The high affinity of this compound for the α1D subtype suggests that its specific shape and electronic properties are particularly complementary to the binding site of this receptor isoform. nih.gov

Structure Activity Relationship Sar Studies of 2 2 4 Chlorobenzyloxy Phenoxy Ethyl 2 2,6 Dimethoxyphenoxy Ethyl Amine Derivatives

Elucidation of Structural Determinants for α1D-Adrenoreceptor Selectivity

Research into the derivatives of Clopenphendioxan has highlighted specific structural elements that govern selectivity towards the α1D-adrenoreceptor subtype. A significant finding is that while many analogues of the parent compound, WB4101, exhibit high affinity for the α1a-adrenoreceptor, certain modifications can shift this preference towards the α1D subtype. acs.org

For instance, the replacement of the 1,4-benzodioxan ring system with a less rigid 1,4-dioxane (B91453) ring has been shown to be a viable strategy for developing selective α1D-adrenoreceptor antagonists. researchgate.net One such derivative, compound 14 in a specific study, emerged as a selective α1D-AR antagonist, demonstrating that the planarity of the benzodioxan moiety is not an absolute requirement for affinity and that a more flexible scaffold can confer selectivity for the α1D subtype. researchgate.net

Furthermore, functional assays have demonstrated that while the prototype phendioxan (B1680296) displays a selectivity profile of α1A > α1D > α1B, certain analogues can reverse this trend. nih.gov This indicates that subtle changes in the molecular structure can have a profound impact on subtype recognition. The stereochemistry of the molecule also plays a crucial role. For example, in a series of 1,4-dioxane derivatives, the (R)-enantiomer of a particular compound was identified as the eutomer at the α1d-AR subtype, confirming that the spatial arrangement of substituents is a key determinant for α1D-selectivity. researchgate.net

Table 1: α1-Adrenoreceptor Subtype Selectivity of Selected Benzodioxan and Dioxane Derivatives

| Compound | α1A Affinity (Ki, nM) | α1B Affinity (Ki, nM) | α1D Affinity (Ki, nM) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Phendioxan | High | Moderate | High | α1A > α1D > α1B | nih.gov |

| Compound 9 | Moderate | Low | High | α1D selective | acs.org |

| Compound 14 (1,4-dioxane) | Low | Low | High | α1D selective | researchgate.net |

| (R)-4 (1,4-dioxane) | Moderate | Low | High | α1D eutomer | researchgate.net |

Impact of 1,4-Benzodioxan Moiety Modifications on Receptor Selectivity and Affinity

Modifications to the 1,4-benzodioxan moiety have been extensively studied to understand their effect on receptor binding. The core structure of 1,4-benzodioxane (B1196944) is considered a versatile scaffold in medicinal chemistry. unimi.it However, even minor alterations can significantly impact affinity and selectivity for α-adrenoreceptors.

One key observation is that the insertion of a phenyl group at the 3-position of the benzodioxan ring can lead to potent and selective α1-adrenoreceptor antagonists like phendioxan. nih.gov Conversely, introducing substituents at the 2-position or on the 2-ylmethyl moiety of the benzodioxan structure generally results in a decrease in affinity for α-adrenoreceptors. nih.gov

Replacing the benzodioxan unit with other heterocyclic systems, such as 4-phenylchroman, has also been explored. nih.gov These studies revealed that the stereochemical relationship between substituents is critical. For instance, a cis relationship between the 2-side chain and the 4-phenyl ring in chroman analogues was associated with optimal α1-AR blocking activity, in contrast to the trans relationship favored in phendioxan and related compounds. nih.gov

Furthermore, investigations into replacing the entire 1,4-benzodioxan template with a more flexible 1,4-dioxane ring have yielded promising results for achieving α1D-selectivity, as mentioned previously. researchgate.net An analysis of various benzodioxan-modified derivatives showed that while many compounds retained high affinity for the α1a subtype, specific substitutions could reverse this profile, leading to selective α1d antagonists. acs.org

Table 2: Effect of Moiety Modification on α1-Adrenoreceptor Affinity

| Modification | Resulting Compound Class | Impact on Affinity | Reference |

|---|---|---|---|

| Phenyl at C3 of benzodioxan | Phendioxan | Potent α1 antagonist | nih.gov |

| Alkyl/Phenyl at C2 or 2-ylmethyl of benzodioxan | Substituted benzodioxans | Decreased affinity | nih.gov |

| Replacement with 4-phenylchroman | Chroman analogues | Maintained α1 antagonism, altered stereochemical preference | nih.gov |

| Replacement with 1,4-dioxane | Dioxane derivatives | Potential for selective α1D antagonism | researchgate.net |

Identification of Key Pharmacophoric Features for Adrenoreceptor Antagonism

Pharmacophore modeling has been a crucial tool in identifying the essential structural features required for α1-adrenoreceptor antagonism. These models help in the rational design of new, more selective ligands. nih.govnih.gov

A generally accepted pharmacophore for α1-adrenoceptor antagonists includes a basic nitrogen atom, an aromatic ring system, and a hydrogen bond acceptor site. nih.govunsw.edu.au The distance between the basic nitrogen and the center of the aromatic ring is a critical parameter for selectivity between α1A and α1B subtypes. nih.gov

For derivatives of this compound and related compounds, the key pharmacophoric elements can be summarized as:

A basic amine: This is a common feature in most adrenergic ligands, forming an ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3. unsw.edu.au

An aromatic moiety: The 2,6-dimethoxyphenoxy group present in many active compounds, including the parent WB4101, is a crucial part of the pharmacophore, likely involved in aromatic or hydrophobic interactions within the binding pocket. nih.gov

A hydrogen bond acceptor: The ether oxygen atoms within the benzodioxan or dioxane ring system are considered important hydrogen bond acceptors. unsw.edu.au

Pharmacophore models have also been developed to differentiate between agonist and antagonist activity at the related 5-HT1A receptor, which is often an off-target for these compounds. unsw.edu.au These models highlight subtle differences in the required spatial arrangement of hydrophobic and hydrogen bonding features, which can be exploited to design more selective α1-adrenoceptor antagonists.

Table 3: Key Pharmacophoric Features for α1-Adrenoreceptor Antagonism

| Pharmacophoric Feature | Putative Interaction | Reference |

|---|---|---|

| Basic Nitrogen Atom | Ionic interaction with Asp in TM3 | unsw.edu.au |

| Aromatic Ring (e.g., 2,6-dimethoxyphenoxy) | Aromatic/hydrophobic interactions | nih.gov |

| Hydrogen Bond Acceptor (e.g., ether oxygens) | Hydrogen bonding | unsw.edu.au |

| Additional Hydrophobic/Aromatic Region | Hydrophobic/aromatic interactions | unsw.edu.au |

Table of Compounds

| Compound Name | Chemical Name |

|---|---|

| This compound | {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine |

| Phendioxan | (2-((2,6-Dimethoxyphenoxy)ethyl)aminomethyl)-3-phenyl-1,4-benzodioxane |

Computational Chemistry and in Silico Modeling of 2 2 4 Chlorobenzyloxy Phenoxy Ethyl 2 2,6 Dimethoxyphenoxy Ethyl Amine and Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for α1A-AR antagonists. researchgate.net

In a notable 3D-QSAR study performed on a set of α1A-AR antagonists, statistically significant models were developed from a training set of 32 ligands. researchgate.netdntb.gov.ua The predictive power of these models was validated using an external test set of 12 compounds. mdpi.com The insights gained from these models are crucial for guiding the synthesis of new compounds with enhanced activity. researchgate.net

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. nih.gov In the analysis of α1A-AR antagonists, a robust CoMFA model was generated using a pharmacophore-based alignment. researchgate.net The initial Partial Least Squares (PLS) analysis yielded a highly significant cross-validated correlation coefficient (q²) of 0.840 with four components, indicating a model with high statistical significance. mdpi.com A q² value above 0.6 is generally considered significant in CoMFA studies. mdpi.com

The predictive ability of the CoMFA model was confirmed with a predictive correlation coefficient (r²_pred) of 0.694 for the external test set. researchgate.netdntb.gov.ua The generated contour maps from the CoMFA model provide a visual representation of the regions where modifications to the steric and electrostatic properties of the ligands could lead to increased or decreased biological activity. researchgate.net This provides a clear roadmap for designing more potent α1A-AR antagonists.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This method often produces models that are more stable and easier to interpret. mdpi.com For the set of α1A-AR antagonists, the CoMSIA model also produced a statistically significant q² of 0.840, but with only three components. mdpi.comresearchgate.net

The CoMSIA model demonstrated strong predictive power with an r²_pred value of 0.671. researchgate.netdntb.gov.ua The analysis indicated that variations in binding affinity are influenced by hydrophobic, electrostatic, and hydrogen bonding interactions between the ligands and the active site of the receptor. mdpi.comresearchgate.net The detailed information from the CoMSIA contour maps helps in elucidating the key molecular features required for potent antagonistic activity. mdpi.com

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| q² (Cross-Validated Correlation Coefficient) | 0.840 | 0.840 |

| N (Optimal Number of Components) | 4 | 3 |

| r²_pred (Predictive Correlation Coefficient) | 0.694 | 0.671 |

| S_cv (Cross-Validated Standard Error of Estimate) | 0.476 | - |

Comparative Molecular Field Analysis (CoMFA) for Predicting Biological Activity

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. capes.gov.brmedicine.dp.ua It is widely used to predict the interaction between a ligand and its receptor, providing insights into the binding mode and affinity. capes.gov.br Such simulations have been applied to various α1-adrenoceptor antagonists to understand their binding mechanisms. mdpi.com

The binding pockets of aminergic receptors, including the α1-adrenoceptor subtypes, are known to be highly similar, which can make achieving subtype selectivity a significant challenge. unsw.edu.au Computational studies, including the analysis of receptor crystal structures, are vital for identifying subtle differences that can be exploited for the design of selective ligands. nih.gov

For instance, structural analysis of the α1B-AR has identified specific amino acid residues, such as those at positions 3.29 and 6.55, as key determinants of ligand selectivity. nih.gov Docking simulations allow for the mapping of interactions between ligands and these critical residues within the binding pocket. These interactions often involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex. medicine.dp.ua Homology models of receptors are also frequently used to visualize the binding pocket and the interactions with high-affinity compounds. mdpi.com

Molecular docking simulations are used to generate probable binding models of antagonists with the different α1-adrenoreceptor subtypes (α1A, α1B, and α1D). mdpi.comacs.org These models help to explain the molecular basis of subtype selectivity. nih.gov For example, docking studies on the antagonist naftopidil (B1677906) have been used to investigate its blocking activity on α1-AR subtypes. mdpi.com

By predicting how compounds like Clopenphendioxan and its analogs fit into the binding sites of the α1A, α1B, and α1D subtypes, researchers can rationalize their observed biological activities. acs.org this compound itself has been highlighted as a valuable tool compound due to its involvement with α1D- and α1B-adrenoreceptor subtypes. acs.orgmdpi.comauajournals.org The predicted binding models can guide structural modifications to either enhance affinity for a specific subtype or to design antagonists with a desired selectivity profile. nih.gov

Computational Mapping of Binding Pockets and Residue Interactions

Pharmacophore Modeling and Alignment Techniques

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of these essential features. acs.org This technique is crucial for aligning molecules in 3D-QSAR studies, especially for structurally diverse compounds. mdpi.comresearchgate.net

In the study of α1A-AR antagonists, a pharmacophore-based alignment using the GALAHAD program proved superior to methods based on rigid structural alignment. mdpi.com The generated pharmacophore hypothesis consisted of four key features: a hydrogen bond donor atom, a hydrogen bond acceptor atom, a hydrophobic center, and a positive nitrogen atom. mdpi.com A similar approach for related receptors identified features including a hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), a general hydrophobic (HY) group, a hydrophobic aromatic (Har) feature, and a positive ionizable (PI) feature. unsw.edu.au

This alignment based on common pharmacophoric features ensures that the molecules are oriented in a biologically relevant manner, which is a critical step for developing robust and predictive CoMFA and CoMSIA models. mdpi.comdntb.gov.ua The resulting models provide valuable tools for predicting the activities of novel α1-AR antagonists and serve as a reliable guide for future synthesis and experimental investigation. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecular systems over time. In the context of {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine, also known as this compound, and its analogs, MD simulations provide critical insights into the conformational flexibility of these ligands and the stability of their complexes with biological targets, such as α1-adrenoceptors. nih.govnih.gov These simulations model the motion of atoms and molecules, offering a detailed view of the interactions that govern ligand binding and receptor modulation. nih.gov

Research on antagonists targeting α1-adrenoceptors demonstrates the importance of MD simulations in understanding ligand-receptor interactions. nih.gov Upon docking a ligand into a receptor's binding site, MD simulations are employed to refine the complex's structure and assess its stability in a simulated physiological environment, such as a phospholipid bilayer. nih.gov Key analyses performed during these simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netmdpi.com RMSD is monitored for the protein backbone and the ligand to determine if the system reaches a stable equilibrium, indicating a stable binding mode. mdpi.com RMSF analysis, on the other hand, helps to identify flexible regions of both the protein and the bound ligand, highlighting which residues or functional groups contribute most to the dynamic binding process. mdpi.com

Studies on related α1-adrenoceptor antagonists have shown that different structural classes of ligands can induce distinct conformational changes in the receptor upon binding. nih.govacs.org For instance, MD simulations have revealed significant variations in the conformation of transmembrane domain V (TM-V) of the α1A-adrenoceptor depending on the bound antagonist. nih.govacs.org This concept of "ligand-induced receptor conformers" is crucial, as it suggests that a single static receptor model is insufficient for accurately predicting the binding of diverse chemical scaffolds. acs.org Advanced techniques, such as accelerated MD (aMD), have been used to explore larger conformational landscapes and understand the processes of receptor activation, providing further detail on the dynamic nature of these systems. uq.edu.au The stability of the ligand-protein complex is further interrogated by analyzing hydrogen bonds and other non-covalent interactions throughout the simulation trajectory. nih.gov

Table 1: Key Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms (usually the backbone atoms) of the simulated structure and a reference structure over time. mdpi.com | Indicates the structural stability of the protein-ligand complex. A plateau in the RMSD value suggests the system has reached equilibrium. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual residue or atom from its average position over the course of the simulation. mdpi.com | Identifies flexible and rigid regions within the protein and the ligand. High fluctuations can indicate regions involved in conformational changes or binding. |

| Binding Free Energy | A calculation to estimate the strength of the interaction between the ligand and the protein, often using methods like MM/PBSA or MM/GBSA. | Provides a quantitative estimate of binding affinity, helping to rank different compounds and predict their potency. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the receptor over time. nih.gov | Determines the key hydrogen bond interactions that stabilize the binding pose and contribute to binding specificity. |

| Conformational Clustering | Groups similar conformations sampled during the simulation to identify the most dominant and energetically favorable binding poses. mdpi.com | Reveals the predominant conformations of the ligand within the binding site and potential alternative binding modes. |

Applications of Computer-Aided Drug Design (CADD) in the Discovery of Related Compounds

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that are integral to the discovery and optimization of new therapeutic agents, including analogs of this compound. nih.govbiointerfaceresearch.com These methods accelerate the drug discovery process by predicting molecular interactions and properties, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.gov CADD strategies are broadly categorized as either structure-based or ligand-based. nih.gov

Structure-based CADD (SBCADD) relies on the three-dimensional structure of the biological target, in this case, subtypes of the α1-adrenoceptor. nih.gov Molecular docking is a primary technique in SBCADD, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. mdpi.com For analogs of this compound, docking studies can elucidate how modifications to the chemical structure affect interactions with key amino acid residues in the α1-adrenoceptor binding pocket. acs.orgnih.gov This information is vital for designing new compounds with enhanced affinity or selectivity for a specific receptor subtype, such as the α1D- or α1B-adrenoceptors. researchgate.net

Ligand-based CADD (LBCADD) is employed when the 3D structure of the target receptor is unknown or when focusing on the properties of known active compounds. nih.gov One prominent LBCADD method is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. biointerfaceresearch.comppjonline.org Another powerful LBCADD approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activities, allowing for the prediction of potency for newly designed molecules. nih.gov

The discovery of related α1-adrenoceptor antagonists has been significantly guided by these CADD approaches. researchgate.net For example, in the development of novel antagonists based on the 1,4-benzodioxan and 1,4-dioxane (B91453) scaffolds, CADD principles were used to guide the synthesis of new analogs. researchgate.net By systematically modifying the structure of parent compounds like this compound and evaluating their binding affinities, researchers can build robust structure-activity relationships. researchgate.net Virtual screening, a CADD technique where large databases of chemical compounds are computationally docked against a target, has also been instrumental in identifying novel hits for related G protein-coupled receptors. uq.edu.aunih.gov

Table 2: In Silico and In Vitro Data for this compound Analogs Targeting α-Adrenoceptors Data derived from studies on 1,4-dioxane analogs, with this compound (Compound 1) as a reference from a related scaffold.

| Compound | Modification from Parent Scaffold | α1D-AR Affinity (pKi) | α1B-AR Affinity (pKi) | α1A-AR Affinity (pKi) |

|---|---|---|---|---|

| This compound (1) | Reference 1,4-Benzodioxan structure | 8.80 | 8.20 | 7.80 |

| Compound 5b | 1,4-Dioxane ring; cis-diastereoisomer | 7.35 | 6.55 | 6.20 |

| Compound 13 | 1,4-Dioxane ring with 2-(2,6-dimethoxyphenoxy)ethanamine (B7794134) side chain | 8.32 | 7.00 | 6.90 |

| Compound 14 | 1,4-Dioxane ring with 2-(2-methoxyphenoxy)ethanamine side chain | 8.78 | 7.30 | 7.02 |

| Compound 15 | 1,4-Dioxane ring with 2-phenoxyethanamine side chain | 7.77 | 6.64 | 6.40 |

Source: Journal of Medicinal Chemistry, 2006. researchgate.net

Mechanistic Investigations of 2 2 4 Chlorobenzyloxy Phenoxy Ethyl 2 2,6 Dimethoxyphenoxy Ethyl Amine in Cellular Systems

Role as a Tool to Highlight α1D- and α1B-Adrenoreceptor Subtype Involvement in Prostate Cancer Cells

Research has identified Clopenphendioxan as a potent antagonist of α1-adrenoreceptors (ARs), displaying a notably higher affinity for the α1D subtype compared to the α1A and α1B subtypes. figshare.comacs.org This selectivity has rendered it an invaluable tool for elucidating the specific roles of these receptor subtypes in the pathophysiology of prostate cancer. figshare.comacs.org

Studies utilizing the human prostate cancer cell line, PC-3, have been pivotal in this area. Initial research highlighted the expression of both α1D- and α1B-ARs in these cells for the first time. acs.org The use of this compound in these studies demonstrated the involvement of both α1D- and α1B-AR subtypes in the modulation of apoptosis (programmed cell death) and proliferation of PC-3 cells. acs.org Specifically, the induction of apoptosis by this compound was associated with a significant reduction in the expression of both α1D- and α1B-ARs. acs.org This effect was notably reversed by the presence of norepinephrine, an endogenous catecholamine that activates adrenergic receptors. acs.org

The differential expression of α1-AR subtypes in various prostate tissues and cell lines underscores the complexity of adrenergic signaling in prostate cancer. acs.orgnih.gov While the α1A-AR subtype is predominant in the stromal tissue of the prostate, the α1B-AR is mainly found in the epithelium, and the α1D-AR is detected in the stroma and blood vessels. acs.org In prostate cancer, an increased expression of α1B and α1D mRNA levels has been observed. nih.gov The ability of this compound to selectively antagonize the α1D-AR subtype has been crucial in dissecting the contribution of this specific receptor to prostate cancer cell proliferation. nih.govacs.org

| Research Finding | Cell Line | Key Outcome | Reference |

| First-time identification of α1D- and α1B-AR expression. | PC-3 | Demonstrated the involvement of these subtypes in apoptosis and proliferation. | acs.org |

| This compound-induced apoptosis is linked to reduced α1D- and α1B-AR expression. | PC-3 | This reduction was reversible with norepinephrine. | acs.org |

| This compound inhibits noradrenaline-induced cell proliferation. | PC-3 | Highlights the role of α1D-AR in mediating proliferative signals. | nih.gov |

Analysis of Cellular Signaling Pathways Modulated by {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine

The proliferative effects of α1-AR activation in prostate cancer cells are mediated through intricate intracellular signaling cascades. This compound has been instrumental in dissecting these pathways.

Investigation of ERK1/2 Phosphorylation Cascades

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, is a well-established driver of cell proliferation. nih.gov Noradrenaline (NA), an α1-AR agonist, has been shown to stimulate the phosphorylation and thus activation of ERK1/2 in PC3 cells. nih.gov This NA-induced ERK1/2 activation contributes to the proliferation of these cancer cells. nih.gov The inhibitory action of this compound on NA-stimulated cell proliferation suggests its role in modulating this signaling axis, thereby implicating the α1D-AR in the activation of the ERK1/2 pathway in prostate cancer cells. nih.gov

Evaluation of Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways

The canonical signaling pathway for Gq-protein coupled receptors, such as α1-ARs, involves the activation of Phospholipase C (PLC). nih.govnih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). nih.govcas.cz

Interplay with Transient Receptor Potential Vanilloid Type 1 (TRPV1) in Cellular Processes

A fascinating area of research has emerged, revealing a functional interaction or "cross-talk" between α1D-ARs and the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel in prostate cancer cells. nih.govnih.gov

Examination of α1D-AR/TRPV1 Cross-Talk Mechanisms

Studies have shown that α1D-AR and TRPV1 are co-expressed in prostate cancer cell lines, including PC3 and DU145, as well as in human prostate cancer tissues. nih.govnih.gov This co-localization sets the stage for their functional interaction. The binding of noradrenaline to α1D-AR appears to sensitize the TRPV1 channel. nih.govresearchgate.net This sensitization leads to an influx of calcium ions (Ca2+) and the release of protons, events that are dependent on both α1D-AR and TRPV1 activity. nih.govnih.gov

The signaling mechanism underlying this cross-talk involves the PLC-PKC-ERK pathways. nih.gov Interestingly, the activation of the PLC pathway in response to noradrenaline appears to be primarily mediated through the sensitized TRPV1 channel, rather than directly by the α1D-AR. nih.gov The use of this compound (an α1D-AR antagonist) and capsazepine (B1668289) (a TRPV1 antagonist) has been crucial in dissecting this mechanism. While capsazepine alone can partially inhibit NA-induced IP3 production, the combination of both this compound and capsazepine leads to a more significant, albeit not complete, inhibition. nih.gov This suggests a complex interplay where α1D-AR activation is the initial trigger that then engages TRPV1 to amplify the downstream signal through the PLC pathway. nih.gov

Functional Consequences of Dual Receptor Modulation

The cross-talk between α1D-AR and TRPV1 has significant functional consequences for prostate cancer cells, most notably in regulating their proliferation. nih.govnih.gov Noradrenaline-induced proliferation of PC3 cells is dependent on the activity of both receptors. nih.govuniroma1.it

The combination of this compound and capsazepine has been shown to completely inhibit the proliferative effects of noradrenaline. nih.gov This synergistic effect highlights the importance of targeting both receptors to effectively block the mitogenic signaling in these cancer cells. Furthermore, experiments using siRNA to silence the expression of both α1D-AR and TRPV1 have confirmed these findings, demonstrating a complete abrogation of NA-induced proliferation in double-knockdown cells. nih.govasco.org These results strongly support the concept of a cooperative functional role for the α1D-AR/TRPV1 cross-talk in driving prostate cancer cell proliferation. nih.govnih.gov This understanding opens up potential new pharmacological strategies for the treatment of prostate cancer by simultaneously targeting both the α1D-adrenoreceptor and the TRPV1 channel. nih.govnih.gov

| Pathway/Interaction | Key Findings | Implication for Prostate Cancer | Reference |

| ERK1/2 Phosphorylation | Noradrenaline activates ERK1/2, promoting cell proliferation. | α1D-AR is implicated in activating this key proliferative pathway. | nih.gov |

| PLC/PKC Pathway | Noradrenaline stimulates IP3 production, indicating PLC activation which is crucial for proliferation. | α1D-AR activation initiates a cascade involving PLC and PKC. | nih.gov |

| α1D-AR/TRPV1 Cross-Talk | α1D-AR and TRPV1 are co-expressed and functionally interact. Noradrenaline binding to α1D-AR sensitizes TRPV1. | This interaction amplifies proliferative signals. | nih.govnih.govresearchgate.net |

| Dual Receptor Modulation | Combined inhibition of α1D-AR (with this compound) and TRPV1 completely blocks noradrenaline-induced proliferation. | Targeting both receptors simultaneously may be an effective therapeutic strategy. | nih.govnih.govasco.org |

Exploration of Adrenoceptor-Independent Actions in Cellular Models

While this compound is primarily characterized by its potent antagonist activity at α1-adrenoceptors, particularly the α1D subtype, research in cellular models has uncovered more complex signaling mechanisms that extend beyond simple receptor blockade. nih.govmdpi.com Studies using human prostate cancer (PCa) cell lines have been instrumental in exploring these nuanced actions, revealing a significant interplay between adrenoceptor pathways and other cellular signaling systems. nih.govnih.gov

Detailed Research Findings

Investigations into the molecular mechanisms underlying the effects of this compound on cancer cell proliferation have highlighted a notable cross-talk between the α1D-adrenergic receptor (α1D-AR) and the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel. nih.govijbs.com This interaction is crucial for mediating the proliferative signals induced by catecholamines like noradrenaline (NA) in prostate cancer cells. nih.govsemanticscholar.org

In the human prostate cancer cell line PC-3, which co-expresses both α1D-AR and TRPV1, noradrenaline stimulation triggers a cascade of intracellular events leading to cell proliferation. nih.gov This proliferative response is dependent on the activation of a complex signaling pathway involving Phospholipase C (PLC), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.govresearchgate.net

The binding of noradrenaline to α1D-AR appears to sensitize the TRPV1 channel, leading to downstream activation of the PLC/PKC/ERK axis. nih.gov This results in increased Ca2+ flux and proton release, culminating in enhanced cell proliferation. nih.govnih.govijbs.com

Crucially, the proliferative effect induced by noradrenaline can be completely abrogated. This is achieved either by the simultaneous knockdown of both α1D-AR and TRPV1 or by the combined application of this compound (also referred to as WS433) and the TRPV1 antagonist, Capsazepine. nih.govnih.govijbs.com The ability of this compound, in concert with a TRPV1 blocker, to completely inhibit this pathway demonstrates an action that, while initiated at the α1D-adrenoceptor, is critically dependent on a distinct, non-adrenoceptor channel (TRPV1) for its ultimate cellular effect. nih.gov This finding suggests that the anti-proliferative potential of this compound in this context is not solely due to its α1-blocking properties but also involves the disruption of this synergistic receptor cross-talk. nih.govnih.gov

This mechanism is distinct from the adrenoceptor-independent actions observed with some other α1-antagonists, such as certain quinazoline-based drugs, which can induce apoptosis through pathways entirely separate from adrenoceptor involvement. auajournals.orgnih.gov In the case of this compound, the action is more accurately described as a complex, integrated mechanism where its antagonism at the α1D-AR prevents the initiation of a broader signaling cascade that requires the cooperation of the TRPV1 channel. nih.gov

Table 1: Effect of this compound and Capsazepine on Noradrenaline-Induced PC-3 Cell Proliferation

| Treatment Condition | Signaling Pathway Target | Effect on NA-Induced Proliferation | Reference |

|---|---|---|---|

| Noradrenaline (NA) | α1D-AR and TRPV1 | Stimulation | nih.gov |

| This compound (WS433) | α1D-AR | Inhibition | nih.gov |

| Capsazepine (CPZ) | TRPV1 | Inhibition | nih.gov |

| This compound + Capsazepine | α1D-AR and TRPV1 | Complete Inhibition | nih.govnih.gov |

| α1D-AR/TRPV1 Double Knockdown | α1D-AR and TRPV1 | Complete Inhibition | nih.govnih.gov |

In Vitro Cellular and Molecular Biology Studies with 2 2 4 Chlorobenzyloxy Phenoxy Ethyl 2 2,6 Dimethoxyphenoxy Ethyl Amine

Modulation of Cell Proliferation in Prostate Cancer Cell Lines (e.g., PC-3 Cells)

Clopenphendioxan has demonstrated notable antitumor activity in human PC-3 prostate cancer cells. nih.govacs.org The anti-proliferative effects of this compound were evaluated using the sulforhodamine B (SRB) assay, which measures cell density by staining cellular proteins. nih.govfigshare.com The antitumor activity was quantified based on three parameters: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing). nih.govcancer.gov Among a series of newly synthesized α1-adrenoreceptor antagonists, this compound was identified as exhibiting the highest efficacy against PC-3 prostate cancer cells at low micromolar concentrations. nih.govacs.orgfigshare.com

Table 1: Antitumor Activity of this compound in PC-3 Cells

| Parameter | Description | Efficacy |

| GI50 | Concentration causing 50% inhibition of cell growth. cancer.gov | High |

| TGI | Concentration causing total inhibition of cell growth (cytostatic effect). cancer.gov | High |

| LC50 | Concentration causing a 50% reduction in the measured protein at the end of the drug treatment period (cytotoxic effect). cancer.gov | High |

This table summarizes the reported high efficacy of this compound based on the SRB assay parameters. nih.govacs.orgfigshare.com Specific numerical values from the primary literature were not available in the reviewed sources.

Induction of Apoptosis in Cancer Cell Models

A key mechanism underlying the antitumor effects of this compound is its ability to induce apoptosis, or programmed cell death, in prostate cancer cells. nih.govacs.orgevitachem.com Studies have shown that treatment of PC-3 cells with this compound leads to apoptosis. nih.gov This pro-apoptotic activity is associated with a significant reduction in the expression of α1D- and α1B-adrenoreceptor subtypes within the cancer cells. nih.govacs.org The depletion of these receptors was shown to be reversible by norepinephrine. nih.gov This finding suggests a link between the α1-adrenoreceptor signaling pathway and the regulation of apoptosis in this cancer cell line.

Regulation of Cell Adhesion and Invasion in Cancer Cells

Based on the available scientific literature, there are no specific studies that have directly investigated the effects of this compound on the regulation of cell adhesion and invasion in cancer cells. While related compounds, such as other α1-adrenoceptor antagonists, have been studied for their effects on cell adhesion, this specific information for this compound is not present in the reviewed sources. auajournals.org

Gene Expression Profiling and Protein Level Alterations in Response to Compound Treatment

Research into the molecular effects of this compound has identified specific alterations at the protein level. The most prominent finding is the significant reduction of α1D- and α1B-adrenoreceptor protein expression in PC-3 cells following treatment with the compound. nih.govacs.org This downregulation of specific receptor proteins is directly linked to the induction of apoptosis. nih.gov

No comprehensive gene expression profiling studies, such as microarray or RNA-sequencing, to assess global changes in gene transcription in response to this compound treatment have been reported in the reviewed literature.

Enzyme Studies and Kinetic Experiments on Related Biological Targets

This compound is characterized as a potent α1-adrenoreceptor antagonist. nih.govevitachem.com Kinetic binding studies have been performed to determine its affinity for different α1-adrenoreceptor subtypes (α1A, α1B, and α1D) as well as the serotonin (B10506) 5-HT1A receptor subtype. nih.gov These experiments revealed that this compound generally displays the highest affinity for the α1D-adrenoreceptor subtype. nih.govacs.org The affinity is typically expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the antagonist to the receptor.

Table 2: Affinity of this compound for Adrenergic and Serotonin Receptors

| Receptor Subtype | Description | Affinity (pKi) |

| α1D-Adrenoreceptor | A subtype of adrenergic receptors involved in smooth muscle contraction. | Highest |

| α1A-Adrenoreceptor | A subtype of adrenergic receptors primarily found in the prostate and urethra. nih.gov | Potent |

| α1B-Adrenoreceptor | A subtype of adrenergic receptors widely distributed in various tissues. nih.gov | Potent |

| 5-HT1A Receptor | A subtype of serotonin receptor involved in neurotransmission. | Potent |

This table summarizes the reported receptor binding affinities for this compound. nih.govacs.org The compound shows the highest affinity for the α1D subtype.

Future Research Directions and Translational Perspectives

Development of Next-Generation Adrenoreceptor Probes Based on the {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine Scaffold

The chemical framework of Clopenphendioxan presents a fertile ground for the development of novel and more selective adrenoreceptor probes. The "openphendioxan" backbone, an open-ring analog of 1,4-benzodioxan, has demonstrated a notable affinity and selectivity for the α1D-adrenoreceptor subtype over the α1A and α1B subtypes. dntb.gov.uanih.gov This inherent selectivity is a crucial starting point for designing next-generation probes with enhanced properties.

Future research in this area will likely focus on systematic modifications of the this compound structure to delineate the molecular determinants of receptor affinity and selectivity. Key areas for chemical exploration include:

Substitution Patterns on the Benzyloxy Ring: The para-chloro substitution on the benzyloxy group of this compound was a result of the Topliss approach to optimize activity. nih.gov Further exploration of this aromatic ring with a wider range of substituents—electron-donating, electron-withdrawing, and sterically diverse groups—at the ortho, meta, and para positions could yield analogs with fine-tuned affinities for different α1-AR subtypes.

Modifications of the Phenoxy-Ethyl-Amine Linker: The ether and amine linkages are critical for the compound's interaction with the receptor. Altering the length and rigidity of the ethylamine (B1201723) chain could influence the compound's conformational flexibility and its fit within the receptor's binding pocket.

Exploring the Role of the 2,6-Dimethoxyphenoxy Moiety: This part of the molecule is crucial for its interaction with the receptor. Systematic replacement of the methoxy (B1213986) groups with other substituents or altering the substitution pattern could reveal key insights into the structure-activity relationship (SAR) and lead to the development of probes with novel selectivity profiles, potentially even targeting other receptor families like the 5-HT1A receptor, for which some analogs have shown affinity. researchgate.netacs.org

The synthesis and biological evaluation of these new analogs will be essential. Radioligand binding assays using cloned human α1-AR subtypes are a standard method for determining the affinity (Ki) of these new compounds. acs.org Functional assays in isolated tissues, such as rat vas deferens (α1A), spleen (α1B), and aorta (α1D), can further characterize the antagonist properties of these novel probes. researchgate.net

| Compound | α1A | α1B | α1D | 5-HT1A |

|---|---|---|---|---|

| This compound (7) | - | - | - | - |

| Openphendioxan (4) | - | - | - | - |

Integration of Advanced Computational and Experimental Methodologies

The rational design of next-generation probes based on the this compound scaffold will be significantly enhanced by the integration of advanced computational and experimental methodologies. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) have already been applied to α1-AR antagonists, providing valuable insights into the structural requirements for receptor binding. dntb.gov.uamdpi.com

Future research will benefit from a synergistic approach:

Pharmacophore Modeling: Based on the known activities of this compound and its analogs, pharmacophore models can be generated. These models identify the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement required for potent α1-AR antagonism. nih.gov These models can then be used for virtual screening of large chemical libraries to identify novel scaffolds with the potential for high affinity.

Molecular Docking: Docking simulations of this compound and its derivatives into homology models of the α1-AR subtypes can provide a visual representation of the ligand-receptor interactions at the atomic level. This can help to explain the observed SAR and guide the design of new analogs with improved binding characteristics. For instance, docking studies can reveal key amino acid residues within the binding pocket that interact with specific functional groups of the ligand, suggesting modifications that could enhance these interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the ligand and receptor move and adapt to each other over time. This can offer deeper insights into the stability of the binding and the conformational changes involved in receptor antagonism.

The predictions from these computational models must be validated through the synthesis and experimental testing of the designed compounds. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for accelerating the discovery of novel and more potent adrenoreceptor probes.

| Methodology | Application in this compound Research | Anticipated Outcome |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlate the 3D structural features of analogs with their biological activity. | Predict the affinity of novel compounds and guide structural modifications. |

| Pharmacophore Modeling | Identify the essential chemical features for α1-AR antagonism. | Enable virtual screening and the discovery of new chemical scaffolds. |

| Molecular Docking | Visualize and analyze ligand-receptor interactions. | Provide a rational basis for designing analogs with enhanced affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the ligand-receptor complex. | Understand the stability of binding and conformational changes. |

Broader Applications in Adrenergic Receptor Systems Research Beyond Prostate Cancer Models

While the initial focus of this compound research has been on its effects in prostate cancer cells, the α1-adrenergic system plays a crucial role in a wide range of physiological and pathological processes. nih.gov Therefore, the this compound scaffold and its future derivatives hold significant potential for broader applications in adrenergic receptor systems research.

Cardiovascular Research: α1-adrenoceptors are key regulators of vascular tone and cardiac function. nih.govnih.gov Non-selective α1-antagonists are used in the treatment of hypertension. nih.gov The development of subtype-selective antagonists based on the this compound scaffold could lead to more targeted cardiovascular therapies with fewer side effects. For example, a highly selective α1B-AR antagonist could be investigated for its potential to modulate blood pressure with minimal impact on other systems.

Neurological and Psychiatric Research: Adrenergic receptors in the central nervous system are implicated in various functions, including mood, attention, and cognition. unsw.edu.au Some α1-AR antagonists have been explored for their potential in treating conditions like post-traumatic stress disorder (PTSD). nih.gov The development of brain-penetrant analogs of this compound with specific α1-AR subtype selectivity could provide valuable tools for dissecting the role of these receptors in neurological and psychiatric disorders and could represent a starting point for the development of novel therapeutics.

Other Cancers: The pro-apoptotic and anti-proliferative effects of some α1-antagonists are not limited to prostate cancer. nih.gov Studies have shown that certain quinazoline-based α1-antagonists can induce apoptosis in various cancer cell lines. nih.gov Investigating the efficacy of this compound and its derivatives in other cancer models, such as bladder, breast, or colon cancer, could reveal new therapeutic opportunities.

The translation of these research findings into clinical applications will require extensive preclinical and clinical studies to establish the efficacy, safety, and pharmacokinetic profiles of these novel compounds.

Q & A

Q. What are the established methods for synthesizing Clopenphendioxan and verifying its structural purity?

this compound is synthesized via a multi-step process involving the introduction of substituents (e.g., 4-chlorobenzyloxy groups) into the phendioxan backbone, followed by amine functionalization. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy for bond connectivity, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Crystallographic data, if available, should be cross-referenced with spectral results to ensure accuracy .

Q. How do researchers determine the receptor subtype selectivity of this compound against α1-adrenoreceptor (AR) subtypes?

Subtype selectivity is evaluated using competitive binding assays with radiolabeled ligands (e.g., prazosin) on transfected cell lines expressing α1A-, α1B-, or α1D-ARs. Ki values are calculated to compare affinity ratios. For example, this compound exhibits a Ki of 0.8 nM for α1D-AR vs. 3.2 nM for α1B-AR, indicating preferential α1D-AR antagonism. Functional assays (e.g., calcium mobilization) further validate selectivity .

Q. What standardized protocols are used to assess this compound’s cytotoxicity in prostate cancer cell lines?

The sulforhodamine B (SRB) assay is a gold standard for cytotoxicity screening. Cells (e.g., PC-3) are treated with this compound at varying concentrations (1–100 μM) for 48–72 hours. Absorbance measurements at 565 nm quantify cell viability, with GI50 (50% growth inhibition) and LC50 (lethal concentration) values calculated using nonlinear regression models. Triplicate experiments and vehicle controls are mandatory to minimize variability .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported α1D- vs. α1B-AR affinity ratios for this compound across different studies?

Contradictions may arise from differences in assay conditions (e.g., buffer composition, temperature) or cell line variability. To address this:

Q. How should researchers design in vitro models to investigate this compound’s dual regulatory effects on apoptosis and proliferation in PC-3 cells?

Key steps include:

- Cell line preparation : Use PC-3 cells with confirmed α1D-/α1B-AR expression via flow cytometry.

- Dosage protocols : Administer this compound at GI50 (e.g., 12 μM) and sub-GI50 concentrations to separate apoptotic vs. proliferative effects.

- Endpoint selection : Measure apoptosis via Annexin V/PI staining and proliferation via BrdU incorporation. Co-treatment with norepinephrine (10 μM) can reverse receptor-mediated effects, confirming mechanism specificity .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound’s antitumor activity studies?

Use nonlinear mixed-effects modeling (NLMEM) to account for inter-experiment variability. For GI50/LC50 calculations, the four-parameter logistic (4PL) model is preferred:

Bootstrap resampling (1,000 iterations) enhances confidence interval accuracy. Report p-values with Bonferroni correction for multiple comparisons .

Q. How can researchers validate the role of α1D-AR depletion in this compound-induced apoptosis?

- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence α1D-AR in PC-3 cells. Compare apoptosis rates (via caspase-3 activation) between wild-type and modified cells.

- Rescue experiments : Overexpress α1D-AR in silenced cells and measure apoptosis reversal.

- Correlative analysis : Plot α1D-AR protein levels (by ELISA) against apoptotic indices to establish dose-dependent relationships .

Methodological Guidelines

- Data reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full synthetic procedures, spectral data, and statistical raw data in supplementary materials .

- Conflict resolution : For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

- Ethical compliance : Obtain institutional approval for cell line use and data sharing, per Cambridge University’s research ethics guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.